Cas no 422532-00-1 (N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine)

N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine
- SR-01000565365
- BRD-K61308729-001-01-6
- N-(4-chlorobenzyl)-2-(4-chlorobenzylthio)quinazolin-4-amine
- F6548-4425
- AKOS002091122
- N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
- N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
- N-(4-chlorobenzyl)-2-((4-chlorobenzyl)thio)quinazolin-4-amine
- CHEMBL227243
- 422532-00-1
- BDBM50211933
- SR-01000565365-1
- Oprea1_319961
-
- インチ: 1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27)
- InChIKey: VMKKCQFZCNQHLB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CNC1C2C=CC=CC=2N=C(N=1)SCC1C=CC(=CC=1)Cl
計算された属性
- せいみつぶんしりょう: 425.0520241g/mol
- どういたいしつりょう: 425.0520241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 63.1Ų
N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-4425-2mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-15mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-2μmol |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-4mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-25mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-10mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-5mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-30mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-5μmol |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-4425-1mg |
N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine |
422532-00-1 | 1mg |
$54.0 | 2023-09-08 |
N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amineに関する追加情報
Comprehensive Overview of N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine (CAS No. 422532-00-1)
N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine, identified by its CAS number 422532-00-1, is a specialized quinazoline derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining chlorophenyl groups and a methylsulfanyl moiety, making it a subject of interest for drug discovery and material science applications. Its dual chlorophenyl substitution pattern enhances its binding affinity to biological targets, a property increasingly sought after in modern small-molecule therapeutics development.
Recent studies highlight the growing importance of heterocyclic compounds like this quinazolin-4-amine derivative in addressing antibiotic resistance and cancer research – two of the most searched topics in biomedical literature. The compound's chlorinated aromatic system contributes to improved metabolic stability, a key consideration when developing orally bioavailable drugs, as evidenced by numerous PubMed queries about "drug stability enhancement techniques." Researchers are particularly interested in how the methylsulfanyl group might influence the compound's pharmacokinetic profile, given current industry focus on sulfur-containing drug candidates (a trending topic in medicinal chemistry forums).
From a synthetic chemistry perspective, CAS 422532-00-1 represents an excellent example of molecular hybridization strategy – combining pharmacophores from known bioactive molecules. The quinazoline core is recognized for its diverse biological activities, frequently appearing in patent literature for kinase inhibitors. Meanwhile, the bis(4-chlorobenzyl) substitution pattern suggests potential applications in G-protein coupled receptor (GPCR) modulation, aligning with recent Google Scholar search trends for "GPCR-targeted drug design." Analytical chemists note the compound's distinct UV-Vis absorption profile due to its extended conjugation system, making it detectable at low concentrations – crucial for ADME studies in drug development pipelines.
The compound's structure-activity relationship (SAR) profile has generated discussion in pharmaceutical circles, particularly regarding how the chlorine atoms influence electronic effects across the molecular framework. This aligns with frequent search queries about "halogen bonding in drug design" across scientific databases. Material scientists have also explored derivatives of this scaffold for organic electronic applications, given the quinazoline ring's electron-transport properties – a hot topic in optoelectronic material research according to recent ACS meeting abstracts.
Quality control protocols for 422532-00-1 typically employ advanced techniques like HPLC-MS and NMR spectroscopy, addressing the growing industry demand for "compound characterization standards" (a high-volume search term in chemical supplier portals). The compound's lipophilicity parameters (logP) make it suitable for blood-brain barrier penetration studies, connecting to trending neuroscience research topics. Furthermore, its molecular weight (below 500 Da) and hydrogen bond acceptors count position it well within Lipinski's rule of five parameters – a frequent subject of computational chemistry webinars.
Environmental fate studies of similar chlorinated nitrogen heterocycles suggest moderate biodegradability, responding to increasing regulatory focus on green chemistry principles (a rising search term in regulatory databases). The methylsulfanyl group's potential for metabolic oxidation to sulfoxide/sulfone derivatives makes this compound interesting for prodrug development strategies – another area seeing increased publication activity. Patent analysis reveals growing interest in this structural motif for crop protection agents, coinciding with agricultural industry searches for "novel mode-of-action pesticides."
In conclusion, N-(4-chlorophenyl)methyl-2-{(4-chlorophenyl)methylsulfanyl}quinazolin-4-amine (CAS 422532-00-1) represents a versatile scaffold bridging multiple research domains. Its combination of chloroaromatic and heterocyclic features addresses current challenges in targeted drug delivery and selective bioactivity, while its synthetic accessibility meets industrial demands for cost-effective lead compounds. As research continues to explore its structure-property relationships, this compound will likely remain relevant in answering key questions across chemical biology and materials science.
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